molecular formula C17H16ClN3O2 B2980777 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride CAS No. 477762-40-6

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride

Cat. No.: B2980777
CAS No.: 477762-40-6
M. Wt: 329.78
InChI Key: PDOYZHDZTXLQGC-YBFXNURJSA-N
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Description

This compound is a hydrazone Schiff base derivative featuring a quinoline moiety at the 8-position and a methoxyphenol backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for catalytic and coordination chemistry applications .

Properties

IUPAC Name

2-methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWUTNMTFAJFPD-YLFUTEQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of quinoline derivatives with hydrazine and subsequent methoxyphenol substitution. This requires precise control of reaction conditions, including temperature, pH, and solvents, to ensure the desired product is formed.

Industrial Production Methods: In an industrial setting, the production may involve large-scale reactors with automated control systems to maintain optimal conditions for synthesis. Various purification steps, such as crystallization or chromatography, are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type provides different avenues for exploring its chemical behavior.

Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time must be carefully optimized.

Major Products Formed: The primary products from these reactions vary depending on the pathway taken, but can include various substituted quinoline and methoxyphenol derivatives, each with unique properties.

Scientific Research Applications

This compound finds applications across multiple fields:

Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological targets, possibly as a lead compound for drug development.

Medicine: Explored for its pharmacological activities, including potential antimicrobial, anti-inflammatory, or anticancer properties.

Industry: Applied in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and thereby influencing biochemical pathways. For example, it may inhibit a specific enzyme, leading to changes in cellular processes that can be leveraged for therapeutic purposes.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Substituents/Functional Groups Key Structural Features Reference
Target Compound Quinolin-8-ylhydrazinylidene, methoxyphenol, HCl Hydrazone Schiff base, planar quinoline
2-Methoxy-6-((quinolin-8-ylimino)methyl)phenol (MQIP) Quinolin-8-ylimino, methoxyphenol Imino Schiff base, similar backbone
4-Bromo-2-((quinolin-8-ylimino)methyl)phenol (BQIP) Bromo, quinolin-8-ylimino Electron-withdrawing Br substituent
2-Methoxy-6-((phenylimino)methyl)phenol Phenylimino, methoxyphenol Simpler aryl group, no heterocyclic quinoline

Key Observations :

  • Quinoline-containing analogs (e.g., MQIP, BQIP) exhibit π-π stacking interactions in crystal structures, stabilizing coordination polymers or metal complexes .

Metal Complex Formation

Compound Metal Complexes Applications Reference
Target Compound Potential Pd(II), Ni(II) complexes Catalysis (e.g., Heck coupling)
MQIP/BQIP Cu(II), Ni(II) complexes Polymerization catalysts
Phenylimino Analogs Pd(II), Ni(II) coordination polymers Magnetic materials, helical structures

Comparison :

  • Palladium complexes of phenylimino analogs show high catalytic efficiency in Heck reactions, suggesting the target compound’s hydrazone-based complexes may exhibit modified reactivity due to stronger electron donation .

Physicochemical and Crystallographic Properties

Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) π-π Stacking Distances (Å) Reference
Target Compound Not reported
Quinoline Derivative () P1 a=9.7396, b=10.5520, c=13.0108, α=88.73, β=68.13, γ=71.11 3.612–3.771
Phenylimino-Ni Polymer Not specified Helical structure with MeOH and OMe bridges 3.5–3.8 (estimated)

Insights :

  • Quinoline derivatives often exhibit shorter π-π interactions (3.6–3.8 Å) compared to purely aromatic systems, enhancing crystal stability .
  • The absence of crystallographic data for the target compound highlights a research gap; SHELX-based refinement (as in ) could elucidate its structure .

Catalytic Performance

  • MQIP/BQIP : Effective in cationic polymerization of cyclohexene oxide, with rates dependent on ligand electron density .
  • Phenylimino-Pd Complexes: Achieve >90% yield in Heck coupling under mild conditions .

Biological Activity

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.

Synthesis and Characterization

The synthesis of 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride typically involves the reaction of 2-methoxy-6-formylphenol with quinolin-8-ylhydrazine under acidic conditions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques and Results

TechniqueObservation
FTIRCharacteristic peaks for C=N stretching around 1600 cm⁻¹
NMRSignals corresponding to aromatic protons and imine proton at ~8.42 ppm
MSMolecular ion peak at m/z 257 indicating the molecular weight

Antioxidant Activity

Research has shown that compounds similar to 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.

Case Study: A study demonstrated that related Schiff base compounds showed an EC50 value of approximately 10.46 ppm in DPPH assays, indicating potent antioxidant activity .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method is utilized to assess efficacy.

Case Study: In vitro studies revealed that derivatives of similar structures exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The MIC values ranged from 25 to 100 ppm depending on the specific derivative tested .

Anticancer Activity

Quinoline derivatives have been recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings: Studies indicate that compounds with a quinoline moiety can inhibit dihydrofolate reductase (DHFR), a target for cancer chemotherapy, suggesting that 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride may also exhibit similar properties .

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